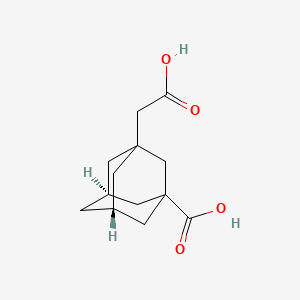
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is a compound belonging to the adamantane family, characterized by its unique tricyclic structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid typically involves the functionalization of adamantane. One common method includes the carboxylation of adamantane derivatives under controlled conditions. The reaction often requires catalysts and specific reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxyl groups.
Substitution: Substitution reactions can introduce new functional groups into the adamantane structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid is used as a building block for synthesizing more complex molecules. Its rigid structure makes it an ideal candidate for studying molecular interactions and stability.
Biology
In biological research, this compound is explored for its potential as a drug delivery agent. Its stability and ability to form complexes with other molecules make it suitable for targeted drug delivery systems.
Medicine
In medicine, derivatives of adamantane, including this compound, are investigated for their antiviral and neuroprotective properties
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and unique properties contribute to the development of high-performance materials.
Mecanismo De Acción
The mechanism of action of (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can vary depending on the specific application, such as antiviral activity or neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine and memantine. These compounds share the rigid tricyclic structure but differ in their functional groups and specific applications.
Uniqueness
What sets (5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid apart is its specific stereochemistry and functional groups, which confer unique properties and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C13H18O4 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
(5R,7S)-3-(carboxymethyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O4/c14-10(15)6-12-2-8-1-9(3-12)5-13(4-8,7-12)11(16)17/h8-9H,1-7H2,(H,14,15)(H,16,17)/t8-,9+,12?,13? |
Clave InChI |
YQXJBYAQGPMUEP-RFZWMSCOSA-N |
SMILES isomérico |
C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)O)CC(=O)O |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



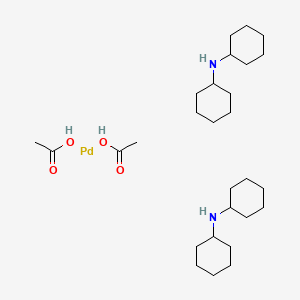
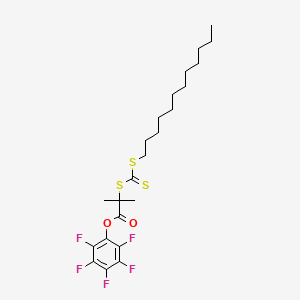
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
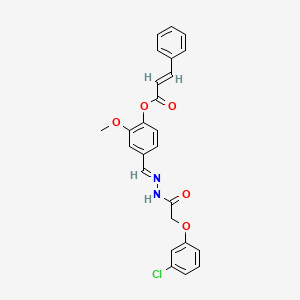
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)
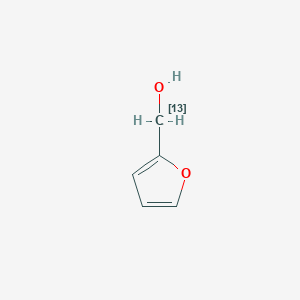
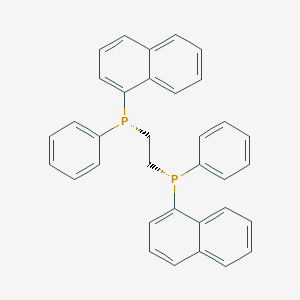
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid (4-methyl-thiazol-2-yl)-amide](/img/structure/B12055021.png)

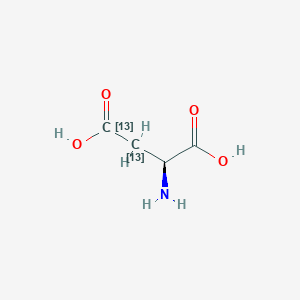
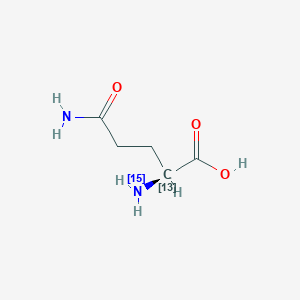
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)

